Fmoc-Lys(Biotin)-OH
Overview
Description
Fmoc-Lys(Biotin)-OH is a modified lysine derivative used for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes. The biotinylated peptides are detected using labeled avidin or streptavidin which tightly bind to biotin .
Synthesis Analysis
Fmoc-Lys(Biotin)-OH is synthesized for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes .Molecular Structure Analysis
The molecular formula of Fmoc-Lys(Biotin)-OH is C31H38N4O6S . Its molecular weight is 594.72 .Chemical Reactions Analysis
Fmoc-Lys(Biotin)-OH is a lysine derivative used for the preparation of biotin-labeled peptides by FMOC-SPPS . It is useful for preparing biotin-labeled peptides .Physical And Chemical Properties Analysis
Fmoc-Lys(Biotin)-OH is a white to slight yellow to beige powder . It is soluble in a mixture of DMF and DIPEA .Scientific Research Applications
Synthesis of Branched and Cyclic Peptides : Fmoc-Lys(Mmt)-OH, a derivative of Fmoc-Lys(Biotin)-OH, is used for the synthesis of branched and cyclic peptides. It is also useful for modifying peptides with dye labels, biotin, and other functional groups (Tong & Hong, 2001).
Labeling of Peptides : Fmoc-Lys(Biotin)-OH is utilized in strategies for labeling peptides. This is important for tracking peptide trafficking, binding studies, substrate specificity determination, and receptor cross-linking studies (Bibbs et al., 2000).
Supramolecular Gels : Fmoc-Lys(Fmoc)-OH, a variant of Fmoc-Lys(Biotin)-OH, is used in the creation of supramolecular hydrogels, which are widely employed in the biomedical field for their biocompatible and biodegradable properties (Croitoriu et al., 2021).
Peptide Ligation : The azido-protected version of Fmoc-Lys-OH is synthesized for peptide ligation applications, providing a method for condensing azido peptides with peptide thioesters (Katayama et al., 2008).
Radiolabeling of Peptides : Fmoc-lys(HYNIC-Boc)-OH, a precursor for solid-phase synthesis of labeled peptides, is used for 99mTc radiolabeling, enhancing the versatility of HYNIC for labeling peptides (Surfraz et al., 2007).
Preparation of Insulin Analogs : Fmoc-Lys(Pac)-OH is used in the preparation of novel semisynthetic insulin analogs, demonstrating the versatility of this compound in pharmaceutical synthesis (Žáková et al., 2007).
Development of Hydrogels for Biomedical Applications : Fmoc-Lys-Fmoc, a derivative of Fmoc-Lys(Biotin)-OH, is used to develop hydrogels for cell cultures, highlighting its potential in tissue engineering and regenerative medicine (Nita et al., 2022).
Synthesis of Fluorescently Labeled Glycopeptides : Fmoc-Lys-Dde-OH is used for the synthesis of fluorescently labeled glycopeptides, particularly in the context of biological evaluation (Kowalczyk et al., 2009).
Preparation of Antibodies : Fmoc-Lys(Biotin)-OH is used in the synthesis of biotin derivatives for antibody development, demonstrating its utility in immunological research (Papasarantos et al., 2010).
Labeling of Peptides with Biotin and Rhodamine : Fmoc-Lys(Biotin)-OH plays a role in the selective labeling of peptides with biotin and rhodamine, important for studying peptide interactions and functions (Chersi et al., 2000).
Safety And Hazards
Future Directions
Fmoc-Lys(Biotin)-OH is a promising compound for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes . The biotinylated peptides are widely used in biological detections in combination with enzyme-labeled or fluorescence-labeled avidin or streptavidin conjugates .
Relevant Papers The relevant papers retrieved indicate that Fmoc-Lys(Biotin)-OH is a modified lysine derivative for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes . The biotinylated peptides are detected using labeled avidin or streptavidin which tightly bind to biotin .
properties
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBQNGDYNGUEZ-OBXRUURASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452858 | |
Record name | Fmoc-Lys(biotinyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Biotin)-OH | |
CAS RN |
146987-10-2 | |
Record name | Fmoc-Lys(biotinyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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